molecular formula C14H11ClN2O2 B1228731 N-(2-chloro-3-pyridinyl)-3-oxo-3-phenylpropanamide

N-(2-chloro-3-pyridinyl)-3-oxo-3-phenylpropanamide

Cat. No. B1228731
M. Wt: 274.7 g/mol
InChI Key: ICWPONHJHUMSHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-3-pyridinyl)-3-oxo-3-phenylpropanamide is an aromatic ketone.

Scientific Research Applications

Chemoselective Reactions

N-(2-chloro-3-pyridinyl)-3-oxo-3-phenylpropanamide and related compounds have been studied for their reactivity in chemoselective reactions. For instance, N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, a compound with similar structural features, has been investigated for its reactivity against dihaloalkanes and aldehydes, leading to the formation of hexahydro-4-pyrimidinones or oxazolidines. This study highlights the potential of such compounds in synthetic organic chemistry and chemoselective transformations (Hajji et al., 2002).

Crystal Structure and Spectral Investigations

The crystal structure, IR, NMR, and UV-Vis spectral investigations of related compounds, such as 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, have been extensively studied. These studies involve the use of techniques like X-ray diffraction and DFT calculations, providing detailed insights into the molecular structure and electronic properties of these compounds (Demir et al., 2016).

Hydrogen Bonding Studies

Research on anticonvulsant enaminones, which share a similar structural framework, has explored their crystal structures to understand hydrogen bonding patterns. These studies provide a deeper understanding of molecular interactions and conformations relevant to pharmaceutical and medicinal chemistry (Kubicki et al., 2000).

Luminescence Sensitization

Studies have been conducted on compounds like 2,6-bis(diethylamide)-4-oxo(3-thiopropane)pyridine, which resemble the structure of N-(2-chloro-3-pyridinyl)-3-oxo-3-phenylpropanamide, for their ability to sensitize the emission of lanthanide ions. This research is crucial for the development of new luminescent materials and their applications in optical and electronic devices (Tigaa et al., 2017).

properties

Product Name

N-(2-chloro-3-pyridinyl)-3-oxo-3-phenylpropanamide

Molecular Formula

C14H11ClN2O2

Molecular Weight

274.7 g/mol

IUPAC Name

N-(2-chloropyridin-3-yl)-3-oxo-3-phenylpropanamide

InChI

InChI=1S/C14H11ClN2O2/c15-14-11(7-4-8-16-14)17-13(19)9-12(18)10-5-2-1-3-6-10/h1-8H,9H2,(H,17,19)

InChI Key

ICWPONHJHUMSHE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CC(=O)NC2=C(N=CC=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)NC2=C(N=CC=C2)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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